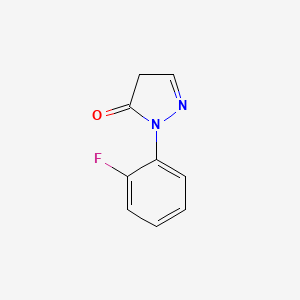

1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11-12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWLZHMQBDBDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach: Condensation of Hydrazines with β-Dicarbonyl Compounds

The most common and reliable method to synthesize pyrazolone derivatives like 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves the condensation of 2-fluorophenylhydrazine with β-ketoesters such as ethyl acetoacetate. This reaction typically proceeds under acidic or neutral conditions and can be carried out either at room temperature or under reflux, depending on the solvent and reagents used.

- Reactants: 2-fluorophenylhydrazine + ethyl acetoacetate

- Solvent: Glacial acetic acid or methanol

- Catalyst/Conditions: Sodium acetate as a base or acid catalyst; reflux or room temperature stirring

- Reaction Time: 15–24 hours

- Work-up: Pouring reaction mixture into ice water to precipitate the product, followed by filtration, drying, and recrystallization from ethanol or methanol

This method is analogous to the preparation of related pyrazolone derivatives such as 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, which was synthesized with high yield (up to 95%) and purity using similar conditions (acetic acid, sodium acetate, 24 h stirring at room temperature).

Specific Preparation of this compound

Although direct literature reports on the exact preparation of this compound are limited, the synthesis can be inferred from analogous procedures for substituted phenylhydrazines:

This procedure yields the pyrazolone ring system with the 2-fluorophenyl substituent at the N-1 position and a keto group at C-5, consistent with the structure of this compound.

Alternative Synthetic Routes and Modifications

- Methylation or Alkylation: The pyrazolone nitrogen or oxygen atoms can be selectively methylated using dimethyl sulfate in alkaline medium to afford N- or O-methyl derivatives, which may be useful for further functionalization.

- Use of Different β-Dicarbonyl Compounds: Instead of ethyl acetoacetate, ethyl benzoylacetate or other β-ketoesters can be employed to introduce different substituents at the 3-position of the pyrazolone ring, expanding the scope of derivatives.

- Reflux in Methanol vs. Stirring in Acetic Acid: Both methods have been reported, with reflux in methanol typically requiring shorter reaction times (~15 h) compared to stirring in acetic acid (~24 h).

Summary Table of Preparation Conditions for Pyrazolone Derivatives (Analogous to Target Compound)

| Parameter | Method A (Acetic Acid) | Method B (Methanol Reflux) |

|---|---|---|

| Hydrazine derivative | 2-fluorophenylhydrazine (or analog) | Same |

| β-Dicarbonyl compound | Ethyl acetoacetate | Ethyl acetoacetate |

| Catalyst/additive | Sodium acetate (fused) | None or sodium acetate |

| Solvent | Glacial acetic acid | Methanol |

| Temperature | Room temperature | Reflux (~65 °C) |

| Reaction time | 24 hours | 15 hours |

| Work-up | Pour into ice water, filter, dry, recrystallize | Same |

| Yield | Up to 95% (for similar compounds) | Comparable yields |

| Purification | Recrystallization from ethanol or methanol | Same |

Analytical and Structural Confirmation

- Melting Points: Analogous pyrazolone derivatives show melting points in the range of 160–170 °C, useful for purity assessment.

- Spectroscopic Data: IR spectra show characteristic C=O stretching bands near 1680–1712 cm⁻¹; ^1H-NMR spectra exhibit singlets for methyl groups around δ 2.0–2.2 ppm and aromatic protons between δ 7.0–8.0 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.

Analyse Chemischer Reaktionen

1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that derivatives of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibit anti-inflammatory effects. A study demonstrated that pyrazolone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds were tested for their efficacy at concentrations as low as 10 µg/mL, showing promising results compared to conventional treatments like dexamethasone .

Antimicrobial Activity

The compound has shown antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating its potential as a lead compound in developing new antibiotics .

Antitumor Activity

Preliminary studies have suggested that this compound derivatives possess antitumor properties. For instance, compounds derived from this structure were evaluated against different cancer cell lines, showing varying degrees of cytotoxicity. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance antitumor efficacy .

Several case studies highlight the applications of this compound:

- Case Study 1 : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of synthesized pyrazolone derivatives, including this compound. The results indicated significant inhibition of inflammatory markers in vitro.

- Case Study 2 : Another research project focused on the synthesis and evaluation of antibacterial activity against resistant strains of bacteria. The findings revealed that certain derivatives exhibited comparable effectiveness to established antibiotics.

Wirkmechanismus

The mechanism of action of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the pyrazolone core can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one with analogs differing in substituent positions, halogen types, and additional functional groups. Key parameters include molecular properties, synthesis methods, and applications.

Table 1: Structural and Molecular Properties

Key Findings

Substituent Position Effects: Ortho vs. In contrast, the para-fluorinated analog (CAS 1245149-27-2) may exhibit enhanced electronic effects due to symmetrical resonance stabilization . Halogen Type: Replacement of fluorine with chlorine (e.g., 3-chlorophenyl derivative) increases molecular weight (222.67 vs. 178.17) and alters lipophilicity, which could influence solubility and bioavailability .

Synthetic Methods :

- Fluorinated pyrazolones are typically synthesized via cyclocondensation of fluorophenylhydrazines with β-ketoesters or diketones. For example, reports an 81–82% yield for a triazolone derivative using a 2-fluoro-4-chlorophenylhydrazine precursor, highlighting the efficiency of such methods for halogenated intermediates .

- Multifluorinated derivatives (e.g., ) require sequential Suzuki couplings or cross-coupling reactions to introduce complex substituents like trifluoromethyl groups .

Biological and Agrochemical Applications: Herbicidal Activity: Fluorinated pyrazolones, such as carfentrazone-ethyl intermediates (), demonstrate potent herbicidal effects. The ortho-fluorine in the target compound may enhance target-site binding in weed species compared to non-fluorinated analogs .

Physical and Chemical Stability :

- Fluorine’s electronegativity increases the stability of the pyrazolone ring against oxidation. However, ortho-substitution may reduce thermal stability due to steric strain compared to para-substituted analogs .

Biologische Aktivität

1-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound can be represented as follows:

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study by Selvam et al., compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to the standard drug dexamethasone . The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines.

Anticancer Properties

Pyrazole derivatives have been evaluated for their anticancer activities. A study involving related compounds indicated that they could inhibit cancer cell proliferation effectively. For instance, compounds with similar moieties exhibited IC50 values comparable to established chemotherapeutics . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Modifications in the phenyl ring and the presence of electron-withdrawing groups such as fluorine can significantly influence the compound's potency. For example, the introduction of a fluorine atom at the ortho position may enhance lipophilicity and improve binding affinity to biological targets .

Case Study 1: Anti-inflammatory Activity

In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds similar to this compound showed promising results in reducing edema in animal models when administered at doses correlating with those used for traditional anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

A group of synthesized pyrazole derivatives was screened against common bacterial strains. One derivative demonstrated significant inhibition against Klebsiella pneumoniae, suggesting that further exploration into this compound may yield valuable insights into its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield and purity?

The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-keto esters or ketones. For this compound, a base-assisted cyclization approach under reflux conditions (e.g., ethanol or acetic acid as solvents) is commonly employed. Catalysts like piperidine or ammonium acetate may enhance reaction efficiency. For example, analogous compounds (e.g., 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) are synthesized using substituted anilines or phenols, achieving yields of 46–63% with reaction times of 6–12 hours .

Q. Key Parameters for Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol, Acetic Acid | Higher polarity improves cyclization |

| Temperature | 80–100°C (reflux) | Elevated temps reduce side reactions |

| Catalyst | Piperidine, NH₄OAc | Accelerates imine formation |

| Reaction Time | 6–24 hours | Prolonged time increases yield |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and dihydropyrazole ring protons (δ 3.5–5.0 ppm). The 2-fluorophenyl substituent causes splitting patterns due to coupling with fluorine .

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and fluorinated aromatic carbons (C-F, δ 115–125 ppm).

FTIR Spectroscopy:

- Detect C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) vibrations .

High-Resolution Mass Spectrometry (HRMS):

- Validate molecular weight (e.g., [M+H]⁺ calculated for C₉H₇FN₂O: 179.0623) .

X-ray Crystallography:

- Resolve crystal packing and confirm stereochemistry (see Advanced Questions for details) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound, and what challenges arise during refinement?

SCXRD using SHELXL or SHELXS is critical for determining bond lengths, angles, and torsion angles. For fluorinated pyrazolones:

Q. Example Refinement Table

| Parameter | Value |

|---|---|

| R₁ (all data) | 0.053 |

| wR₂ | 0.159 |

| Data/Parameter Ratio | 14.9 |

Q. How should researchers address discrepancies between computational models and experimental data for this compound?

- Validation Steps :

- Cross-check DFT-optimized geometries with SCXRD bond lengths (e.g., C=O: 1.22–1.25 Å experimental vs. 1.23–1.26 Å computational) .

- Analyze Hirshfeld surfaces to identify weak interactions (e.g., C-H···F contacts) missed in simulations .

- Use ORTEP for Windows to visualize anisotropic displacement ellipsoids and adjust thermal parameters .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of fluorinated pyrazolone derivatives?

- Substituent Variation : Replace the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess bioactivity changes .

- Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase) or receptor binding (e.g., GABAₐ) using fluorinated analogs .

Q. SAR Data Example

| Derivative | IC₅₀ (μM) | Activity Trend |

|---|---|---|

| 2-Fluorophenyl | 12.3 | Baseline |

| 4-Chlorophenyl | 8.7 | Increased potency |

| 3-Trifluoromethyl | 25.1 | Reduced solubility |

Q. Which validation metrics are critical for ensuring the reliability of crystallographic data?

Q. How can researchers leverage computational tools to predict spectroscopic properties of fluorinated pyrazolones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.